(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one
CAS No.: 6317-67-5
Cat. No.: VC7988662
Molecular Formula: C15H9BrO2
Molecular Weight: 301.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6317-67-5 |
|---|---|
| Molecular Formula | C15H9BrO2 |
| Molecular Weight | 301.13 g/mol |
| IUPAC Name | (3E)-3-[bromo(phenyl)methylidene]-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C15H9BrO2/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18-14/h1-9H/b14-13+ |
| Standard InChI Key | MTRRVZKKXVBIFP-BUHFOSPRSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3C(=O)O2)/Br |
| SMILES | C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)Br |
| Canonical SMILES | C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one, reflects its stereochemistry and functional groups. The "E" configuration indicates that the bromine and phenyl groups are on opposite sides of the double bond in the methylene bridge . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 6317-67-5 |
| Molecular Formula | |
| Molecular Weight | 301.139 g/mol |
| Synonyms | NSC 43076, NSC 657790 |
The compound’s structure combines an isobenzofuranone core (a lactone derivative) with a brominated methylene-phenyl substituent, which influences its reactivity and physical properties .
Spectral and Crystallographic Data
While direct spectral data for this compound is limited in the literature, related isobenzofuranones such as 3-Methyleneisobenzofuran-1(3H)-one (CAS 3453-63-2) provide insights. For example:
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Infrared (IR) Spectroscopy: Stretching vibrations for carbonyl () groups typically appear near 1,750 cm .
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X-ray Crystallography: Analogous compounds exhibit planar isobenzofuranone rings with bond lengths of 1.36–1.41 Å for the lactone carbonyl group .
The bromine atom’s electronegativity likely alters electron distribution, affecting dipole moments and solubility compared to non-halogenated analogs .
Synthesis and Reactivity
Synthetic Pathways
Although no explicit synthesis route for (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one is documented in the provided sources, plausible methods can be inferred:
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Knoevenagel Condensation: Reaction of 3-bromoisobenzofuran-1(3H)-one with benzaldehyde derivatives under basic conditions could yield the target compound .
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Bromination of Precursors: Electrophilic bromination of a pre-formed methylene-isobenzofuranone intermediate may introduce the bromine atom .
Key challenges include controlling stereochemistry (E/Z selectivity) and minimizing side reactions such as over-bromination.
Reactivity Profile
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Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling derivatization .
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Cycloadditions: The methylene group may participate in [4+2] Diels-Alder reactions, forming polycyclic structures .
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Oxidation/Reduction: The lactone ring could undergo ring-opening under acidic or basic conditions, while the double bond might be hydrogenated .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Brominated phthalides are explored as building blocks for bioactive molecules. For instance, 3-Bromophthalide (CAS 6940-49-4) serves as a precursor to anticoagulants and antipsychotic agents . The phenylmethylene group in (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one could enhance lipophilicity, improving blood-brain barrier penetration in drug candidates .
Material Science
The compound’s rigid structure and bromine content make it a potential monomer for flame-retardant polymers. Bromine atoms act as radical scavengers, inhibiting combustion .
Recent Research and Future Directions
Catalytic Applications
A 2025 study on related indole derivatives highlights the potential of brominated compounds in palladium-catalyzed cross-couplings . This suggests opportunities for using (3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one in Suzuki-Miyaura reactions to construct biaryl systems.
Unexplored Therapeutic Areas
The compound’s similarity to phthalide natural antioxidants (e.g., ligustilide) warrants investigation into its neuroprotective or anti-inflammatory properties .
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